2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE is a compound that belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry . This compound, in particular, combines the benzimidazole core with a dichlorobenzyl sulfide moiety, potentially enhancing its biological activity and stability.
Preparation Methods
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding thiol.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit enzymes involved in various biological pathways . This inhibition can lead to the disruption of cellular processes, making the compound effective against certain diseases .
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE can be compared to other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
The uniqueness of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (2,4-DICHLOROBENZYL) SULFIDE lies in its dichlorobenzyl sulfide moiety, which may enhance its biological activity and stability compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C15H12Cl2N2S |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2S/c16-11-6-5-10(12(17)7-11)8-20-9-15-18-13-3-1-2-4-14(13)19-15/h1-7H,8-9H2,(H,18,19) |
InChI Key |
UUOORGXMBIIWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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